1-(Difluoromethyl)-3-fluoro-2-nitrobenzene
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Overview
Description
1-(Difluoromethyl)-3-fluoro-2-nitrobenzene is an organic compound that features a benzene ring substituted with a difluoromethyl group, a fluoro group, and a nitro group
Preparation Methods
The synthesis of 1-(Difluoromethyl)-3-fluoro-2-nitrobenzene typically involves the introduction of the difluoromethyl group onto a pre-existing aromatic ring. One common method is the difluoromethylation of aromatic compounds using difluorocarbene reagents. The reaction conditions often involve the use of metal catalysts such as copper or nickel to facilitate the formation of the difluoromethyl group . Industrial production methods may involve continuous flow processes to ensure high yields and purity .
Chemical Reactions Analysis
1-(Difluoromethyl)-3-fluoro-2-nitrobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The nitro group can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a metal catalyst.
Oxidation Reactions: The difluoromethyl group can undergo oxidation to form difluoromethyl alcohols or acids.
Common reagents used in these reactions include hydrogen gas, metal catalysts (e.g., palladium, nickel), and oxidizing agents (e.g., potassium permanganate). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Difluoromethyl)-3-fluoro-2-nitrobenzene has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds due to its ability to modulate biological activity.
Materials Science: The compound is used in the development of advanced materials with unique properties such as high thermal stability and resistance to degradation.
Agrochemicals: It is utilized in the synthesis of pesticides and herbicides due to its effectiveness in targeting specific biological pathways.
Mechanism of Action
The mechanism by which 1-(Difluoromethyl)-3-fluoro-2-nitrobenzene exerts its effects involves interactions with specific molecular targets. The difluoromethyl group can form hydrogen bonds with enzymes and receptors, modulating their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
1-(Difluoromethyl)-3-fluoro-2-nitrobenzene can be compared with other similar compounds such as:
1-(Trifluoromethyl)-3-fluoro-2-nitrobenzene: This compound has a trifluoromethyl group instead of a difluoromethyl group, leading to different chemical properties and reactivity.
1-(Difluoromethyl)-4-fluoro-2-nitrobenzene: The position of the fluoro group is different, which can affect the compound’s reactivity and interactions with other molecules.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H4F3NO2 |
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Molecular Weight |
191.11 g/mol |
IUPAC Name |
1-(difluoromethyl)-3-fluoro-2-nitrobenzene |
InChI |
InChI=1S/C7H4F3NO2/c8-5-3-1-2-4(7(9)10)6(5)11(12)13/h1-3,7H |
InChI Key |
HJQYOICHMGAQPK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)[N+](=O)[O-])C(F)F |
Origin of Product |
United States |
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